REACTION_SMILES
|
[CH2:11]1[CH2:12][NH:13][CH2:14][CH2:15][c:16]2[c:17]1[cH:18][cH:19][cH:20][cH:21]2.[CH3:1][C:2]([O:3][C:5]([CH3:4])=[O:7])=[O:6].[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[CH:8]([OH:9])=[O:10]>>[CH:5](=[O:7])[N:13]1[CH2:12][CH2:11][c:17]2[c:16]([cH:21][cH:20][cH:19][cH:18]2)[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc2c(c1)CCNCC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Type
|
product
|
Smiles
|
O=CN1CCc2ccccc2CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |